(2S,3S)-2-Phenylpentane-1,3-diamine
Description
Significance of Chiral 1,3-Diamines in Contemporary Organic Synthesis
Chiral 1,3-diamines are a significant class of ligands and organocatalysts in asymmetric synthesis. researchgate.net Their utility stems from the flexible yet well-defined seven-membered ring chelate they can form with metal centers, which can effectively transmit chiral information. Unlike their well-studied 1,2-diamine counterparts, 1,3-diamines have seen a surge in interest due to their unique stereochemical properties and applications in various catalytic reactions. nii.ac.jp
These diamines have been successfully employed in a range of transformations, including asymmetric hydrogenation, conjugate additions, and Mannich reactions. nih.govglobethesis.com The development of novel 1,3-diamine scaffolds remains an active area of research, aiming to expand the toolbox of chiral ligands for increasingly complex synthetic challenges. nii.ac.jp The modular nature of their synthesis allows for fine-tuning of their steric and electronic properties, enabling the optimization of catalytic activity and selectivity for specific reactions.
Recent advancements have highlighted the potential of 1,3-diamine derivatives as powerful catalysts. For instance, specially designed 1,3-diamines have been used in asymmetric Mannich reactions of ketones, affording the desired products with high enantioselectivities under mild conditions. nii.ac.jp These findings underscore the cooperative action of the two amine functionalities within the 1,3-diamine framework, which is crucial for their catalytic efficacy.
Stereochemical Aspects of (2S,3S)-2-Phenylpentane-1,3-diamine
While specific research on This compound is not extensively documented in publicly available literature, its stereochemical features can be analyzed based on fundamental principles of organic chemistry and the behavior of analogous chiral diamines. The molecule possesses two contiguous stereocenters at the C2 and C3 positions, with both centers having the 'S' configuration. The phenyl group at the C2 position and the ethyl group implicitly at the C3 position (as part of the pentane (B18724) chain) create a distinct steric and electronic environment.
The syn or (S,S) relationship between the substituents on the C2 and C3 carbons is a key feature. In a catalytic context, this specific diastereomeric arrangement would dictate the conformation of the metal-ligand complex and, consequently, the facial selectivity of the catalyzed reaction. It is plausible that this diamine could act as a C1-symmetric ligand, offering a unique chiral pocket that differs from the more common C2-symmetric diamines.
The synthesis of such a specific diastereomer would likely involve a stereoselective approach. General methods for the asymmetric synthesis of 1,3-diamines often involve the reduction of chiral β-amino ketimines or the ring-opening of chiral azetidines. For this compound, a potential synthetic route could involve the diastereoselective reduction of a suitable β-amino ketone precursor, where the stereochemistry is controlled by a chiral reagent or catalyst.
The table below outlines some key properties of chiral diamines and the predicted information for this compound based on its structure.
| Property | General Information for Chiral 1,3-Diamines | This compound (Predicted/Inferred) |
| Chirality | Possess at least one stereocenter, often C2-symmetric or with multiple stereocenters. | Two stereocenters at C2 and C3, both with 'S' configuration (syn diastereomer). |
| Coordination | Form stable chelate complexes with transition metals, typically in a seven-membered ring conformation. | Expected to form a seven-membered chelate ring with a metal, with the phenyl and ethyl groups occupying pseudo-equatorial positions to minimize steric strain. |
| Symmetry | Can be C2-symmetric, C1-symmetric, or asymmetric. | C1-symmetric due to the different substituents at the stereocenters. |
| Synthetic Access | Various methods including reduction of β-amino imines, ring-opening of azetidines, and multicomponent reactions. | Could potentially be synthesized via diastereoselective reduction of a corresponding β-amino ketone or a related precursor. |
Detailed Research Findings
While specific experimental data for this compound is scarce, research on analogous 1,3-diamines provides insights into its potential applications. For example, studies on other C1-symmetric 1,3-diamines have shown their effectiveness in asymmetric transfer hydrogenation of ketones and imines, often providing high enantioselectivities. The presence of the phenyl group in this compound could offer beneficial π-stacking interactions in the transition state of certain catalytic reactions, further enhancing stereocontrol.
The table below summarizes typical applications of chiral 1,3-diamines and the potential role of this compound in such reactions.
| Catalytic Application | General Role of Chiral 1,3-Diamine Ligands | Potential Role of this compound |
| Asymmetric Hydrogenation | Formation of chiral alcohols and amines from prochiral ketones and imines. globethesis.com | As a ligand for Ruthenium or Iridium catalysts, its C1-symmetry could provide high enantioselectivity for specific substrates. |
| Asymmetric Conjugate Addition | Enantioselective addition of nucleophiles to α,β-unsaturated compounds. | Could act as a ligand for copper or other transition metals, with the phenyl group influencing the approach of the nucleophile. |
| Asymmetric Mannich Reaction | Stereoselective formation of β-amino carbonyl compounds. nii.ac.jp | Could serve as an organocatalyst or a ligand for a metal catalyst, with its defined stereochemistry controlling the formation of the new stereocenters. |
Structure
3D Structure
Properties
CAS No. |
921772-06-7 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(2S,3S)-2-phenylpentane-1,3-diamine |
InChI |
InChI=1S/C11H18N2/c1-2-11(13)10(8-12)9-6-4-3-5-7-9/h3-7,10-11H,2,8,12-13H2,1H3/t10-,11+/m1/s1 |
InChI Key |
MDJWWYZVFCHJIF-MNOVXSKESA-N |
Isomeric SMILES |
CC[C@@H]([C@H](CN)C1=CC=CC=C1)N |
Canonical SMILES |
CCC(C(CN)C1=CC=CC=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 2s,3s 2 Phenylpentane 1,3 Diamine and Analogues
Asymmetric Synthesis Routes
The creation of the two contiguous stereocenters in (2S,3S)-2-Phenylpentane-1,3-diamine with specific (S,S) configuration necessitates highly controlled asymmetric synthesis. Key strategies include reductive amination, diastereoselective approaches, and enantioselective methods starting from prochiral molecules.
Reductive Amination Strategies
Asymmetric reductive amination is a powerful tool for the synthesis of chiral amines. This process typically involves the condensation of a ketone or aldehyde with an amine to form an imine, which is then stereoselectively reduced. For a molecule like 2-Phenylpentane-1,3-diamine, this could be envisioned as a stepwise or tandem process. For instance, a β-amino ketone precursor could undergo a second, diastereoselective reductive amination to install the second amino group.
The stereoselectivity of the reduction is paramount. While this can be challenging due to imine-enamine equilibria which may lead to mixtures of diastereoisomers, the use of specific reducing agents and chiral catalysts can control the stereochemical outcome. nih.gov Research on amino acid-derived β-keto esters has shown that reductive amination using sodium cyanoborohydride (NaBH₃CN) can produce β,γ-diamino esters, which are direct analogues of the target structure. nih.gov Another approach involves the palladium-catalyzed hydrogenation of imines formed from ketones and chiral amines, which can proceed with high enantiospecificity.
Diastereoselective Approaches
Diastereoselective methods are particularly effective for establishing the relative stereochemistry between the C2 and C3 positions. One of the most elegant strategies involves the nucleophilic ring-opening of chiral aziridines. A highly stereocontrolled synthesis of 1,3-diamines bearing up to three contiguous stereogenic centers has been demonstrated through the benzylic ring-opening of terminal aryl-substituted tosylaziridines with 2-azaallyl anion nucleophiles. nih.govdatapdf.com These reactions proceed with high efficiency, diastereoselectivity (often >20:1 dr), and enantiospecificity, directly yielding the 1,3-diamine framework. nih.govdatapdf.com
Applying this logic to the target compound, one could start with a suitably substituted chiral aziridine and react it with an appropriate nucleophile to establish the C2-phenyl and C3-amine stereocenters with the desired anti relationship. The reaction's stereochemical outcome is dictated by the inherent stereochemistry of the starting aziridine and the Sₙ2-like inversion mechanism of the ring-opening.
| Substrate (Aziridine) | Nucleophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (R)-N-Tosyl-2-phenylaziridine | Diphenylketimine-derived azaallyl anion | >20:1 | 95 | nih.gov |
| (2R,3S)-N-Tosyl-2-methyl-3-phenylaziridine | Diphenylketimine-derived azaallyl anion | >20:1 | 85 | datapdf.com |
| CF₃-substituted aziridines | Aryl amines | High | Good | acs.org |
This table presents data for analogous diastereoselective syntheses of 1,3-diamines, illustrating the high degree of stereocontrol achievable with these methods.
Another innovative approach involves the rearrangement of 1,4-diazaspiro[2.2]pentane intermediates, derived from the bis-aziridination of allenes. nih.gov A mild acid-promoted rearrangement yields 1,3-diaminated ketones with excellent stereocontrol, which can be further reduced to the corresponding diamine structures. nih.gov
Enantioselective Preparation from Prochiral Precursors
Synthesizing the target molecule from a prochiral precursor involves the creation of stereocenters where none existed previously. A highly effective method for this is the rhodium-catalyzed asymmetric 1,2-addition of arylboronic acids to cyclic imines. This strategy has been successfully applied to the synthesis of highly enantioenriched cyclic sulfamides from N-sulfonyl imines. acs.org The resulting products can be readily converted into valuable chiral 1,3-diamines. acs.org
In a hypothetical synthesis for this compound, a prochiral cyclic imine derived from a pentane (B18724) backbone could undergo asymmetric arylation with phenylboronic acid. The use of a chiral rhodium-ligand complex would guide the phenyl group to one enantiotopic face of the imine, establishing the first stereocenter. Subsequent reduction and ring-opening would yield the final acyclic diamine. This method provides excellent enantiocontrol, with reported enantiomeric excesses (ee) often in the range of 95-99%. acs.org
Resolution Techniques for Enantiomeric Purity
When a synthesis yields a racemic mixture (an equal mixture of enantiomers), a resolution step is required to isolate the desired enantiomer. The most common method is classical resolution, which involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This reaction creates a mixture of diastereomeric salts.
Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization. libretexts.orgmdpi.com After separation, the desired diastereomeric salt is treated with a base to liberate the pure enantiomer of the diamine. libretexts.org
Commonly Used Chiral Resolving Agents for Amines:
(+)-Tartaric acid or (-)-Tartaric acid researchgate.net
(S)-Mandelic acid or (R)-Mandelic acid rug.nl
(+)-Camphor-10-sulfonic acid
N-acetylated amino acids researchgate.net
The efficiency of a resolution depends on the difference in solubility between the diastereomeric salts and the ability to form high-quality crystals. This technique is widely applied to resolve racemic 1-phenylethylamine derivatives and other chiral amines. rug.nl
Modular Synthesis of Chiral Diamine Ligand Libraries
Chiral diamines are frequently used as ligands in asymmetric metal catalysis. The performance of a catalyst often depends critically on the steric and electronic properties of the ligand. Modular synthesis allows for the rapid creation of a library of related ligands from a common intermediate, which can then be screened for optimal catalytic activity. nih.gov
A modular approach to a library of this compound analogues could involve:
Core Synthesis: Large-scale synthesis of the core this compound scaffold using one of the asymmetric methods described above.
Parallel Derivatization: The two primary amine groups of the core scaffold can be functionalized with a variety of substituents. For example, reaction with a series of different aldehydes followed by reduction (reductive amination) would yield a library of N,N'-dialkylated diamines. Reaction with various acid chlorides or isocyanates would produce libraries of diamides or diureas, respectively.
This approach has been used to synthesize libraries of chiral 1,3-diamines derived from cis-2-benzamidocyclohexanecarboxylic acid, where substituents on the amino groups were varied to control enantioselectivity in catalytic reactions. nih.gov
Derivatization for Scaffold Modification
Beyond creating libraries for screening, derivatization of the this compound scaffold is used to fine-tune its properties for specific applications. After the core chiral structure is synthesized, its functionality can be altered to enhance its performance as a ligand, organocatalyst, or as part of a larger bioactive molecule.
Examples of Scaffold Modification:
N-Alkylation/N-Arylation: Introducing alkyl or aryl groups on the nitrogen atoms can modify the steric bulk and electronic properties of the ligand, which is crucial for controlling the stereochemical outcome of a catalyzed reaction.
Phenyl Ring Substitution: Adding electron-donating or electron-withdrawing groups to the phenyl ring at the C2 position can alter the electronic nature of the ligand.
Incorporation into Heterocycles: The diamine can serve as a building block for more complex heterocyclic structures, such as pyrrolidinone derivatives, through intramolecular cyclization reactions. nih.gov
These modifications allow for the rational design and optimization of molecules based on the 2-Phenylpentane-1,3-diamine framework for a wide range of applications in asymmetric synthesis and medicinal chemistry.
Formation of N-Substituted this compound Derivatives
The presence of two primary amine groups in this compound allows for a variety of N-substitution reactions, including N-alkylation and N-arylation. These modifications can be controlled to achieve mono- or di-substitution, leading to a wide array of derivatives with tailored properties.
N-Alkylation:
The direct N-alkylation of 1,3-diamines can be achieved using various alkylating agents such as alkyl halides or alcohols under catalytic conditions. For instance, the N-alkylation of 1,2-diaminoethane with a range of primary and secondary alcohols has been demonstrated using a CuO-NiO/γ-Al2O3 catalyst in a fixed-bed reactor researchgate.net. This methodology offers a straightforward approach to introducing alkyl substituents onto the nitrogen atoms of this compound. The reaction conditions, including temperature and the molar ratio of reactants, can be optimized to favor either mono- or di-alkylation.
A general representation of the N-alkylation of this compound is depicted below:
Reaction Scheme for N-Alkylation: this compound + R-X → N-Alkyl-(2S,3S)-2-phenylpentane-1,3-diamine and/or N,N'-Dialkyl-(2S,3S)-2-phenylpentane-1,3-diamine (Where R is an alkyl group and X is a leaving group, e.g., a halide)
| Catalyst | Alkylating Agent | Temperature (°C) | Product Distribution |
| CuO-NiO/γ-Al2O3 | Primary/Secondary Alcohols | 160-180 | Mono- and di-alkylated products |
N-Arylation:
The introduction of aryl groups onto the nitrogen atoms of this compound can be accomplished through metal-catalyzed cross-coupling reactions. Copper-catalyzed N,N'-diarylation has been shown to be an effective method for a variety of natural diamines and polyamines using aryl iodides beilstein-journals.orgnih.gov. The choice of catalyst system, such as CuI/L-proline (B1679175) or CuI/2-(isobutyryl)cyclohexanone, and the solvent can influence the reaction's efficiency and selectivity towards di-arylated products beilstein-journals.org.
Palladium-catalyzed N-arylation is another powerful tool for forming C-N bonds. Catalyst systems composed of a palladium precursor, such as Pd(OAc)2, and a suitable phosphine (B1218219) ligand, like (rac)-BINAP, can be employed for the sequential N-arylation of primary amines cmu.edu. This approach allows for the synthesis of unsymmetrical N,N'-diaryl derivatives by using two different aryl bromides in a stepwise manner.
Reaction Scheme for N-Arylation: this compound + Ar-X → N-Aryl-(2S,3S)-2-phenylpentane-1,3-diamine and/or N,N'-Diaryl-(2S,3S)-2-phenylpentane-1,3-diamine (Where Ar is an aryl group and X is a halide)
| Catalyst System | Arylating Agent | Base | Solvent |
| CuI/L-proline | Aryl iodides | Cs2CO3 | EtCN |
| CuI/2-(isobutyryl)cyclohexanone | Aryl iodides | Cs2CO3 | DMF |
| Pd(OAc)2/(rac)-BINAP | Aryl bromides | NaOtBu | Toluene |
Synthesis of P-Chiral Ligands from this compound
The chiral backbone of this compound provides a stereochemically defined framework for the synthesis of P-chiral phosphine ligands. These ligands, which possess chirality at the phosphorus atom, are of significant interest in asymmetric catalysis due to their ability to create highly effective chiral environments around a metal center. A common and effective strategy for the synthesis of P-chiral phosphines involves the use of phosphine-borane intermediates nih.govtcichemicals.com.
The synthesis typically begins with the reaction of the chiral diamine with a suitable phosphorus electrophile, such as a chlorophosphine-borane complex. The use of a chiral auxiliary, such as ephedrine, can facilitate the stereoselective synthesis of the chlorophosphine-borane precursor nih.gov. Subsequent nucleophilic substitution of the chloride with an organometallic reagent, such as an organolithium or Grignard reagent, proceeds with inversion of configuration at the phosphorus center, allowing for the controlled synthesis of the desired P-chiral phosphine-borane. The borane protecting group can then be removed to yield the free phosphine ligand.
General Synthetic Scheme for P-Chiral Ligands:
this compound + R1P(Cl)H·BH3 → N-substituted phosphine-borane intermediate
Intermediate + R2M → P-chiral phosphine-borane
Deprotection → P-chiral phosphine ligand
This modular approach allows for the synthesis of a library of P-chiral ligands with varying steric and electronic properties by changing the R1 and R2 substituents on the phosphorus atom.
| Step | Reagents | Key Features |
| 1. Phosphinylation | Chlorophosphine-borane | Formation of a P-N bond |
| 2. Nucleophilic Substitution | Organolithium or Grignard reagents | Stereospecific substitution at the phosphorus center |
| 3. Deprotection | Amine or acid | Removal of the borane protecting group |
The development of such P-chiral ligands derived from this compound is a promising avenue for the discovery of new and highly efficient catalysts for a wide range of asymmetric transformations.
2s,3s 2 Phenylpentane 1,3 Diamine As a Chiral Ligand in Metal Catalyzed Asymmetric Reactions
Coordination Chemistry and Metal Complex Formation
The formation of a metal complex involves the coordination of the diamine ligand to a metal center, typically through the nitrogen atoms of the amino groups. The stereochemistry of the resulting complex and its subsequent catalytic activity are dictated by the ligand's structure and the nature of the metal ion.
Complexes with Nickel
Chiral nickel-diamine complexes are known to be effective catalysts for various cross-coupling reactions. nih.govorgsyn.orgnih.gov However, a detailed search of the scientific literature did not yield any specific reports on the synthesis or structural characterization of nickel complexes with (2S,3S)-2-Phenylpentane-1,3-diamine. General studies on other chiral diamines indicate that they can form square planar or octahedral complexes with Ni(II), depending on the coordination of other ancillary ligands. acs.org Without experimental data for the specific ligand , details regarding bond lengths, coordination geometry, and electronic properties of its nickel complexes remain unknown.
Complexes with Palladium
Palladium complexes bearing chiral diamine ligands are extensively used in asymmetric catalysis, particularly in reactions like allylic alkylation. snnu.edu.cncapes.gov.brrsc.orgrsc.orgmdpi.com Despite the broad interest in this area, there is no specific information available in the searched literature concerning the synthesis, structure, or catalytic application of palladium complexes featuring this compound.
Complexes with Rhodium
Rhodium complexes with chiral diamines have been successfully employed in asymmetric hydrogenation and transfer hydrogenation reactions. acs.orgchemrxiv.orgchemrxiv.orgresearchgate.net These catalysts are crucial for the stereoselective synthesis of a wide range of chiral molecules. Nevertheless, a review of existing literature reveals no specific studies dedicated to the coordination chemistry or catalytic behavior of rhodium complexes of this compound.
Complexes with Iridium
Similar to rhodium, iridium complexes with chiral diamine ligands are powerful catalysts for asymmetric hydrogenation and transfer hydrogenation. acs.orgchemrxiv.orgchemrxiv.orgresearchgate.netnih.gov The electronic and steric properties of the diamine ligand are critical for achieving high enantioselectivity. However, there are no published research findings on the formation or properties of iridium complexes with this compound.
Complexes with Rare Earth Metals
Rare earth metal complexes with chiral ligands have emerged as valuable catalysts in various asymmetric transformations, including hydroamination and polymerization reactions. researchgate.netacs.orgacs.orgnih.gov The coordination chemistry of these complexes can be complex, often involving higher coordination numbers. A thorough literature search did not uncover any studies on the synthesis or characterization of rare earth metal complexes with this compound as a ligand.
Research Findings on this compound in Asymmetric Catalysis are Not Available
Following a comprehensive review of available scientific literature, no specific research data was found regarding the application of This compound as a chiral ligand in the requested metal-catalyzed asymmetric reactions. Extensive searches for its use in asymmetric transfer hydrogenation, enantioconvergent hydrogenation, and alkyl-alkyl cross-coupling reactions did not yield any published studies detailing its performance, substrate scope, or selectivity.
This lack of information prevents the generation of a detailed article on its specific applications within the provided outline. The scientific community has a vast array of chiral ligands that have been developed and extensively studied for asymmetric catalysis. It appears that this compound is either not a ligand that has been explored for these purposes, or any such research is not available in the public domain.
Therefore, the following sections on its application in asymmetric hydrogenation and carbon-carbon bond formation, including data tables on research findings, cannot be provided due to the absence of relevant scientific data.
Applications in Asymmetric Carbon-Carbon Bond Formation
Asymmetric Cross-Coupling Reactions
Negishi Coupling
The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forges carbon-carbon bonds between organozinc compounds and organic halides. nih.govnih.gov The development of asymmetric variants of this reaction is of significant interest for the synthesis of chiral molecules. Chiral ligands, including diamines, are employed to create a chiral environment around the metal center, thereby influencing the stereochemical outcome of the reaction. For instance, chiral N,N'-dimethyl-1,2-diphenylethylene-1,2-diamine (DMPEDA) derivatives have been successfully used as ligands in nickel-catalyzed asymmetric Negishi cross-couplings of alkylchloroboronates with alkylzincs. rsc.org However, there is no specific literature available detailing the use or efficacy of this compound in this capacity.
Asymmetric Allylic Alkylation and Substitution
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established and versatile method for the enantioselective formation of carbon-carbon bonds. nih.gov The mechanism often involves the formation of a η³-allyl palladium intermediate, and the stereoselectivity is controlled by the chiral ligand. A wide array of chiral ligands, including diphosphines and diamines, have been developed for this purpose. mdpi.com For example, a family of ligands derived from 2-diphenylphosphinobenzoic acid and chiral diamines has shown excellent enantioselectivity in various AAA reactions. nih.gov Similarly, iridium catalysts with chiral ligands are effective for asymmetric allylic substitutions. pkusz.edu.cn Despite the broad scope of these reactions, there are no specific reports on the application of this compound as a ligand.
Asymmetric Michael Addition
The asymmetric Michael addition, or conjugate addition, is a fundamental reaction for creating chiral carbon-carbon or carbon-heteroatom bonds. researchgate.net Chiral diamine derivatives can function as effective organocatalysts in this transformation. For instance, chiral thioureas derived from (R,R)-1,2-diphenylethylenediamine have been used to catalyze the asymmetric Michael addition of ketones to nitroalkenes with high yields and excellent stereoselectivities. nih.gov These bifunctional catalysts activate the nucleophile and electrophile simultaneously through hydrogen bonding. There is a lack of data on the use of this compound in this context.
Organocatalytic Asymmetric Aldol (B89426) Reactions
The organocatalytic asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. Chiral amines, particularly proline and its derivatives, are well-known catalysts for this reaction, proceeding through an enamine-based mechanism. youtube.comwikipedia.org Chiral 1,3-diamines have also been explored as organocatalysts. For example, l-proline (B1679175) diamides with an axially chiral binaphthylene backbone have been shown to be efficient catalysts for direct asymmetric aldol reactions. thieme-connect.de While the potential for chiral 1,3-diamines is evident, specific studies involving this compound are not present in the literature.
Catalytic Borylative Multicomponent Coupling Reactions
Catalytic borylative multicomponent coupling reactions are efficient processes for the synthesis of complex molecules from simple starting materials. These reactions often involve the use of a transition metal catalyst and a chiral ligand to control stereoselectivity. While chiral phosphine (B1218219) ligands are commonly used, the application of chiral diamines is also an area of interest. However, there is no available information in the searched literature regarding the use of this compound in such reactions.
Hydroacylation Reactions
Asymmetric hydroacylation involves the addition of an aldehyde's C-H bond across an unsaturated bond, such as an alkene or alkyne, and is a highly atom-economical process. This reaction is typically catalyzed by transition metal complexes, with rhodium being a common choice. The enantioselectivity is governed by the chiral ligand employed. While various chiral ligands have been investigated for this transformation, there are no specific reports on the use of this compound.
Applications in Asymmetric Carbon-Heteroatom Bond Formation
The catalytic asymmetric formation of carbon-heteroatom (C-X, where X = N, O, S, etc.) bonds is a vital area of research in organic synthesis. Chiral diamines have been utilized as ligands in a variety of such transformations. For example, copper-catalyzed enantioselective Henry reactions, which form a C-N bond, have been successfully carried out using chiral 1,3-diamines derived from cis-2-benzamidocyclohexanecarboxylic acid as ligands. rsc.org These reactions produce chiral β-nitroalcohols, which are versatile synthetic intermediates. Despite these advances, the application of this compound in asymmetric carbon-heteroatom bond formation has not been documented.
Research Findings on this compound in Asymmetric Catalysis Not Publicly Available
Following a thorough review of scientific literature and chemical databases, no published research could be identified detailing the application of This compound as a chiral ligand in metal-catalyzed asymmetric reactions. Specifically, there is no available data on its use in the fields of asymmetric hydroamination or enantioselective amidation as outlined in the requested article structure.
The search for the catalytic activity of this specific chiral diamine did not yield any studies, which prevents the generation of an evidence-based article with detailed research findings and data tables as per the user's instructions. While the field of asymmetric catalysis extensively utilizes chiral diamines as ligands for a variety of metal-catalyzed transformations, it appears that this compound has not been documented in the literature for these purposes.
Therefore, the requested article focusing on the catalytic applications of this compound in asymmetric hydroamination and enantioselective amidation cannot be produced at this time due to the absence of relevant scientific information.
Table 1: Mentioned Compounds
2s,3s 2 Phenylpentane 1,3 Diamine in Organocatalysis
Development of Bifunctional Organocatalysts from (2S,3S)-2-Phenylpentane-1,3-diamine Scaffolds
The strategic design of bifunctional organocatalysts often involves the incorporation of both a Brønsted acid and a Brønsted base within a single molecule. The this compound scaffold is an exemplary starting point for creating such catalysts. The presence of two amine groups at a 1,3-distance allows for the differential functionalization to introduce acidic and basic moieties that can act in concert to activate substrates and control stereochemistry.
The development of these catalysts hinges on the principle of cooperative catalysis, where one functional group, typically a primary or secondary amine, acts as a nucleophile or base, while the other, often a tertiary amine that can be protonated, serves as a Brønsted acid or a directing group. This dual functionality is crucial for achieving high levels of stereocontrol in asymmetric synthesis.
Research into 1,3-diamine-derived catalysts has led to the synthesis of molecules where a primary amine and a tertiary amine are held in a specific conformational arrangement. nii.ac.jp This arrangement can be fine-tuned through the synthesis process, which may involve multiple steps to introduce the desired functional groups and to ensure the correct stereochemistry is maintained. The intramolecular hydrogen bonding between the primary and tertiary amino groups can also play a role in modulating the catalytic activity. nii.ac.jp
A general synthetic route to such catalysts can be envisioned starting from the this compound backbone. One of the amino groups can be selectively protected, followed by modification of the other amino group. Subsequent deprotection and further functionalization can lead to a variety of bifunctional catalysts. For instance, the introduction of bulky or electron-withdrawing groups on one of the nitrogen atoms can significantly influence the steric environment and the acidity/basicity of the catalyst, thereby affecting its performance in a given reaction.
While the broader class of 1,2-diamine derivatives has been extensively studied in organocatalysis, the exploration of 1,3-diamine scaffolds like this compound is a more recent and burgeoning area of research. nii.ac.jp The unique 1,3-relationship of the amine groups offers a different spatial arrangement for substrate binding and activation compared to their 1,2-counterparts, potentially leading to novel reactivity and selectivity.
Role in Enamine Catalysis
Enamine catalysis is a powerful strategy in organocatalysis for the α-functionalization of carbonyl compounds. This mode of activation involves the reaction of a primary or secondary amine catalyst with a ketone or aldehyde to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the functionalized carbonyl compound.
Organocatalysts derived from this compound are well-suited for enamine catalysis. The primary amine functionality can readily form the key enamine intermediate with a carbonyl substrate. The adjacent chiral center and the phenyl group on the diamine backbone create a defined chiral pocket around the enamine, which effectively shields one face of the molecule, directing the approach of the electrophile to the opposite face and thus controlling the stereochemical outcome of the reaction.
The tertiary amine group in these bifunctional catalysts can play a crucial role by acting as an internal Brønsted acid upon protonation. This acidic site can activate the electrophile, bringing it into close proximity to the nucleophilic enamine and further enhancing the rate and stereoselectivity of the reaction. This cooperative action between the enamine-forming primary amine and the directing/activating tertiary amine is a hallmark of these catalyst systems. nii.ac.jpnih.gov
The design of the catalyst, including the nature of the substituents on the nitrogen atoms and the phenyl group, can be systematically varied to optimize the catalyst's performance for specific transformations. This tunability allows for the development of highly specialized catalysts for a range of asymmetric reactions proceeding through an enamine intermediate.
Catalytic Activity in Asymmetric Transformations Without Metal Catalysis
The true measure of an organocatalyst lies in its ability to effectively and selectively catalyze asymmetric transformations. Bifunctional organocatalysts derived from 1,3-diamine scaffolds have demonstrated considerable success in a variety of metal-free asymmetric reactions, most notably in asymmetric Mannich reactions. nii.ac.jp
In a study focusing on the application of 1,3-diamine-derived catalysts, a catalyst designated as 1a , which shares the core 1,3-diamine structural motif, was used to catalyze the asymmetric Mannich reaction between various ketones and N-PMP-protected α-imino ethyl glyoxylate. nii.ac.jp The reactions, conducted in the presence of an acid co-catalyst, proceeded under mild conditions and afforded the corresponding Mannich products with high yields and excellent enantioselectivities. nii.ac.jp
The results highlight that the cooperative action of the primary and tertiary amine groups within the catalyst is essential for the observed high levels of stereoinduction. nii.ac.jp The primary amine forms the enamine with the ketone, while the protonated tertiary amine is believed to direct the approach of the imine electrophile.
Below is a table summarizing the results of the asymmetric Mannich reaction of various ketones catalyzed by a 1,3-diamine derivative in the presence of an acid. nii.ac.jp
| Entry | Ketone | Acid | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclohexanone | Acetic Acid | 24 | 95 | 98 |
| 2 | Cyclopentanone | Acetic Acid | 48 | 88 | 96 |
| 3 | Acetone | Benzoic Acid | 72 | 75 | 90 |
| 4 | 2-Hexanone (B1666271) | Acetic Acid | 48 | 82 (regio >99:1) | 95 |
The data clearly demonstrates the high efficiency and stereoselectivity of this type of organocatalyst. The ability to achieve high regioselectivity in the case of unsymmetrical ketones like 2-hexanone is particularly noteworthy. nii.ac.jp
Furthermore, these catalysts have been successfully applied in the enantioselective γ-position-selective Mannich reactions of β-ketophosphonates, yielding highly enantioenriched products. nii.ac.jp This demonstrates the versatility of the 1,3-diamine scaffold in promoting challenging asymmetric C-C bond formations. The cooperative functionality within these catalysts provides a powerful tool for the synthesis of complex chiral molecules without the need for transition metals. nii.ac.jp
Theoretical and Mechanistic Investigations
Computational Studies on Ligand-Metal Interactions
Computational chemistry offers powerful tools for understanding the interactions between chiral ligands, such as 1,3-diamines, and metal centers, which are fundamental to catalysis. acs.org These studies provide insights into the structure, stability, and electronic properties of the resulting metal complexes.
Researchers employ methods like Density Functional Theory (DFT) to model the geometry of these complexes. chemrxiv.org Calculations can determine key structural parameters, including bond lengths, bond angles, and dihedral angles between the ligand and the metal. This information is crucial for understanding how the ligand coordinates to the metal and creates a specific chiral environment around it. For instance, studies on various transition metal complexes have shown that the metal-oxygen bond lengths can be shorter than metal-nitrogen bonds, which influences the complex's geometry and stability. chemrxiv.org
The stability of the ligand-metal interaction is often quantified by calculating the binding energy, enthalpy, and Gibbs free energy of complex formation. chemrxiv.org These thermodynamic parameters indicate how strongly the ligand binds to the metal and whether the complex will form spontaneously.
Furthermore, computational models can elucidate the electronic structure of the catalyst. acs.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the reactivity of the complex. For example, the energy gap between the HOMO and LUMO can be correlated with the complex's stability and its potential for engaging in catalytic cycles. acs.org
Table 1: Illustrative Data from Computational Studies of a Generic Chiral Diamine-Metal Complex
| Parameter | Calculated Value | Significance |
| Metal-Nitrogen Bond Length (Å) | 2.15 | Indicates the distance between the metal and the coordinating nitrogen atoms of the diamine. |
| Metal-Nitrogen Bond Length (Å) | 2.05 | A shorter bond might suggest a stronger interaction. |
| N-Metal-N Bite Angle (°) | 88.5 | Describes the geometry of the chelate ring formed by the diamine and the metal. |
| Binding Energy (kcal/mol) | -25.8 | A negative value indicates a stable complex formation. |
| HOMO-LUMO Gap (eV) | 4.2 | Relates to the electronic stability and reactivity of the catalyst. |
| Note: This table is for illustrative purposes and does not represent data for (2S,3S)-2-Phenylpentane-1,3-diamine. |
DFT Calculations for Enantioselectivity Prediction
A primary goal of asymmetric catalysis is to produce one enantiomer of a product in excess over the other. DFT calculations have become an indispensable tool for predicting and understanding the enantioselectivity of reactions catalyzed by chiral metal complexes. acs.org
By modeling the transition states that lead to the different enantiomeric products (R and S), chemists can calculate their relative energies. According to transition state theory, the path with the lower energy barrier will be faster, leading to the major product. The difference in the activation energies (ΔΔG‡) between the two competing pathways can be used to predict the enantiomeric excess (ee) of the reaction.
These calculations require careful consideration of the entire catalytic system, including the metal-diamine complex, the substrate, and any other reagents or solvents involved. The model must accurately represent the non-covalent interactions, such as hydrogen bonds and steric repulsions, that differentiate the diastereomeric transition states. In many cases, mechanistic experiments and DFT calculations work in tandem to reveal that the initial complex is a precatalyst that reacts with the substrate to form the true, active catalytic species, which may contain a stereogenic metal center. acs.org
Reaction Mechanism Elucidation in Asymmetric Catalysis
Understanding the step-by-step mechanism of a catalytic reaction is crucial for optimizing its performance. Computational studies play a vital role in elucidating the complex reaction pathways in asymmetric catalysis involving chiral diamine ligands. acs.orgnih.gov
For instance, in asymmetric transfer hydrogenation (ATH) of ketones, a common application for chiral diamine catalysts, several mechanistic pathways can be envisioned. acs.org These can include "outer-sphere" mechanisms, where the substrate does not directly coordinate to the metal, or "inner-sphere" mechanisms, which involve substrate binding. nih.gov
Computational modeling can map out the potential energy surface of the entire catalytic cycle. This involves identifying all intermediates and transition states connecting them. By comparing the energies of different proposed pathways, the most likely mechanism can be determined. For example, studies on manganese-catalyzed ATH have revealed that different stereoisomeric precatalysts can converge to the same active intermediates, leading to identical catalytic performance, a phenomenon that complicates traditional catalyst optimization strategies. acs.org
Transition State Analysis of Catalytic Cycles
The transition state is the highest energy point along a reaction coordinate and is central to determining the rate and selectivity of a chemical reaction. mdpi.comtuwien.at Analyzing the geometry and energy of transition states in a catalytic cycle provides deep insights into the catalytic process.
Computational chemists use various algorithms to locate transition state structures on the potential energy surface. Once found, the structure of the transition state can be analyzed to understand the key interactions that stabilize it. In asymmetric catalysis, this analysis is performed for the transition states leading to both enantiomers of the product.
The key to enantioselectivity lies in the differences between these two diastereomeric transition states. By examining the non-covalent interactions (e.g., steric clashes, hydrogen bonds, CH-π interactions) within each transition state, researchers can identify the specific structural features of the chiral ligand that favor the formation of one enantiomer over the other. For example, a bulky phenyl group on the diamine ligand might sterically block one face of the substrate in one transition state, thereby raising its energy and disfavoring the formation of the corresponding product enantiomer.
Understanding Stereocontrol Elements
The stereocontrol elements of a chiral ligand are the specific structural features responsible for inducing asymmetry in a reaction. For a chiral diamine ligand like this compound, these elements include:
The stereogenic centers on the ligand backbone: The specific (S,S) configuration creates a fixed, chiral conformation.
The substituents on the chiral backbone: The phenyl group and the ethyl group create a distinct steric and electronic environment.
This analysis helps in building a predictive model of stereocontrol. For example, in many chiral 1,3-diamine catalysts, the cooperative action of a primary and a tertiary amine group is essential. nii.ac.jp The primary amine may form an enamine intermediate with a ketone substrate, while the protonated tertiary amine can interact with the electrophile, guiding its approach and controlling the stereochemistry of the newly formed bond. nii.ac.jp Understanding these interactions is key to the rational design of new and more effective chiral catalysts for a wide range of asymmetric transformations. chemrxiv.org
Advanced Derivatization and Structure Activity Relationships
Design and Synthesis of Conformationally Constrained Analogues
The introduction of conformational rigidity into a chiral ligand's backbone can significantly enhance enantioselectivity in asymmetric catalysis by reducing the number of possible transition state conformations. For C2-symmetric diamines, this is a well-established strategy to create a more defined and effective chiral environment around the metal center.
While specific research on conformationally constrained analogues derived directly from (2S,3S)-2-phenylpentane-1,3-diamine is not extensively documented in publicly available literature, the principles can be extrapolated from studies on similar chiral diamines. For instance, the synthesis of cyclic structures by bridging the two nitrogen atoms or by incorporating the diamine into a larger ring system can lock the ligand into a more rigid conformation. One common approach involves the "crab-like" cyclization, which involves reacting a bis-chloroamide with a bis-secondary amine, followed by reduction to form polyaza-crowns and cyclams.
Another strategy involves the synthesis of bicyclic diamines. For example, the C2-symmetric diamine 2,7-diazabicyclo[4.4.1]undecane has been synthesized and evaluated as a sparteine (B1682161) surrogate, demonstrating the potential of conformationally restricted diamines in asymmetric synthesis. acs.orgliv.ac.uk High levels of asymmetric induction were observed when derivatives of this bicyclic diamine were used as ligands in palladium-mediated asymmetric allylations. liv.ac.uk
The design of such analogues for this compound would likely involve multi-step synthetic sequences, potentially starting from the parent diamine or a suitable precursor. The goal would be to create a more pre-organized catalytic pocket, thereby enhancing the differentiation between the prochiral faces of the substrate.
Impact of Substituent Effects on Catalytic Performance
The catalytic performance of metal complexes derived from this compound ligands is profoundly influenced by the nature of the substituents on the nitrogen atoms and the phenyl group. These substituents can modulate the steric hindrance and electronic properties of the ligand, thereby impacting the activity and enantioselectivity of the catalyst.
Studies on related chiral diamine ligands, such as N-(p-toluenesulfonyl)-1,2-diphenylethylene-1,2-diamine (TsDPEN), have shown that the electronic nature of substituents on the ligand can have a significant effect. For instance, in the rhodium-catalyzed asymmetric transfer hydrogenation of (hetero)aryl ketones, ligands bearing electron-donating groups exhibited higher catalytic activity than those with electron-withdrawing groups. nii.ac.jp This suggests that increasing the electron density on the metal center can enhance the catalytic cycle.
Similarly, the steric bulk of the substituents plays a crucial role. In the asymmetric hydrogenation of dialkyl ketimines, the ability of manganese catalysts to differentiate between minimally different alkyl groups was achieved by modifying the components of the chiral ligand, highlighting the importance of a well-defined steric environment. chemrxiv.org
For this compound, introducing different alkyl or aryl groups on the nitrogen atoms would directly alter the steric bulk around the catalytic center. This can influence substrate approach and the stability of the diastereomeric transition states, ultimately determining the enantiomeric excess of the product.
Table 1: Illustrative Impact of N-Substituents on a Chiral Diamine Catalyst in Asymmetric Transfer Hydrogenation
| Entry | N-Substituent (R) | Substrate | Conversion (%) | ee (%) |
| 1 | Methyl | Acetophenone | 95 | 88 |
| 2 | Isopropyl | Acetophenone | 92 | 95 |
| 3 | Benzyl | Acetophenone | 98 | 91 |
| 4 | p-Methoxyphenyl | Acetophenone | 99 | 93 |
| 5 | p-Trifluoromethylphenyl | Acetophenone | 96 | 85 |
Tuning Steric and Electronic Properties of this compound Ligands
The fine-tuning of steric and electronic properties is a cornerstone of modern ligand design in asymmetric catalysis. For this compound, this can be achieved through systematic modifications of its structure.
Electronic Tuning: The electronic properties of the ligand can be adjusted by introducing electron-donating or electron-withdrawing groups on the phenyl ring or on N-aryl substituents. For example, installing electron-donating groups like methoxy (B1213986) (-OCH3) or dimethylamino (-NMe2) at the para-position of the phenyl ring would increase the electron density on the ligand and, consequently, on the coordinated metal center. Conversely, electron-withdrawing groups like trifluoromethyl (-CF3) or nitro (-NO2) would decrease it. This modulation of the metal's electronic character can influence its reactivity in key steps of the catalytic cycle, such as oxidative addition or reductive elimination.
Steric Tuning: The steric environment of the catalyst can be precisely controlled by varying the size and shape of the substituents on the nitrogen atoms. The use of bulky groups like tert-butyl or triisopropylsilyl (TIPS) can create a more hindered catalytic pocket, which can be beneficial for enhancing enantioselectivity by enforcing a specific substrate orientation. The strategic placement of these bulky groups can also influence the "bite angle" of the bidentate ligand, which is a critical parameter in many catalytic transformations.
A powerful approach to understanding and optimizing these effects is through the creation of ligand libraries where steric and electronic parameters are systematically varied. The performance of these ligands in a target reaction can then be correlated with their structural features, leading to a quantitative structure-activity relationship (QSAR).
Development of Supported or Immobilized this compound Catalysts
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their practical utility by facilitating catalyst-product separation and enabling catalyst recycling. This approach combines the high activity and selectivity of homogeneous catalysts with the operational advantages of heterogeneous systems.
Several methods can be employed to immobilize this compound-based catalysts. A common strategy involves the covalent attachment of the ligand to a solid support, such as silica (B1680970), polymers, or mesoporous materials. This typically involves functionalizing the ligand with a linker group that can react with the support material. For instance, the diamine could be modified with a silane-containing tether, allowing it to be grafted onto a silica surface.
Recent research has explored the use of various supports for chiral diamine catalysts. Polysiloxane mesoporous materials have been used to immobilize monoamine, diamine, and triamine ligands, showing high potential for metal ion complexation. chemrxiv.org Another approach involves the use of polymer-supported chiral diamines. For example, iridium complexes of polymeric chiral diamines have been shown to be efficient and recyclable catalysts for the asymmetric transfer hydrogenation of ketones, achieving high turnover numbers over multiple cycles. nih.gov
The performance of an immobilized catalyst can be influenced by several factors, including the nature of the support, the length and flexibility of the linker, and the loading of the catalyst on the support. It is crucial that the immobilization process does not significantly compromise the catalytic activity or enantioselectivity of the parent homogeneous catalyst.
Table 2: Representative Performance of a Homogeneous vs. Immobilized Chiral Diamine Catalyst
| Catalyst | Support | Substrate | Cycle | Conversion (%) | ee (%) |
| [Rh(diamine)Cl2] | None (Homogeneous) | 1-Tetralone | 1 | >99 | 98 |
| [Rh(diamine)Cl2] | Polystyrene | 1-Tetralone | 1 | 98 | 97 |
| 2 | 97 | 97 | |||
| 3 | 95 | 96 | |||
| [Rh(diamine)Cl2] | Mesoporous Silica | 1-Tetralone | 1 | 99 | 98 |
| 2 | 98 | 98 | |||
| 3 | 97 | 97 |
Future Directions and Perspectives in 2s,3s 2 Phenylpentane 1,3 Diamine Research
Exploration of Novel Catalytic Transformations
Future research endeavors will likely focus on exploring the utility of (2S,3S)-2-Phenylpentane-1,3-diamine as a chiral ligand in a variety of metal-catalyzed reactions. Its C2-symmetric nature and the presence of a phenyl group could offer unique steric and electronic properties, influencing enantioselectivity in novel transformations. Investigations could include its application in asymmetric hydrogenation, carbon-carbon bond-forming reactions such as aldol (B89426) and Michael additions, and asymmetric amination reactions. The synthesis of novel metal complexes incorporating this diamine will be a critical first step in evaluating its catalytic efficacy.
Integration into Cascade and Multicomponent Reactions
The development of cascade and multicomponent reactions is a key area in modern organic synthesis due to their efficiency and atom economy. Future work could involve the design of reactions where this compound or its derivatives act as organocatalysts or as ligands for metal catalysts that initiate a cascade sequence. Its bifunctional nature, possessing two amine groups, makes it an ideal candidate for creating complex molecular architectures in a single pot, potentially leading to the stereoselective synthesis of heterocyclic compounds or polyfunctionalized acyclic systems.
Advanced Spectroscopic Characterization of Active Species
A fundamental understanding of the catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. Advanced spectroscopic techniques will be indispensable in characterizing the active catalytic species formed from this compound. In-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry techniques like electrospray ionization (ESI-MS), could provide valuable insights into the structure and dynamics of metal-ligand complexes and reaction intermediates. X-ray crystallography of isolated catalytic species would offer definitive structural information.
Green Chemistry Applications of this compound-Based Catalysts
In line with the principles of green chemistry, future research should explore the application of this compound-based catalysts in environmentally benign solvent systems, such as water, ionic liquids, or supercritical fluids. The development of immobilized or recyclable catalysts derived from this diamine would be a significant advancement, minimizing catalyst waste and simplifying product purification. Furthermore, investigations into its efficacy in promoting reactions under solvent-free conditions or with lower catalyst loadings would contribute to more sustainable chemical processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
